

Discovery and Characterization of Novel Internalin Proteins: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *internalin*

Cat. No.: *B1178846*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **internalin** (InI) family of proteins are surface-expressed molecules crucial to the pathogenesis of *Listeria monocytogenes*, a foodborne pathogen responsible for the severe invasive infection listeriosis. These proteins mediate the bacterium's attachment to and invasion of host cells, facilitating the crossing of critical barriers such as the intestinal, blood-brain, and feto-placental barriers[1][2]. While the roles of the archetypal **internalins**, InIA and InIB, are well-documented, a growing number of novel **internalin** and **internalin**-like proteins are being identified, many with yet-to-be-fully-elucidated functions. This technical guide provides an in-depth overview of the discovery and characterization of these novel **internalin** proteins, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated signaling pathways and workflows.

Structural Hallmarks of Internalin Proteins

Novel **internalins** largely share the characteristic structural domains of their well-studied counterparts. These include an N-terminal signal sequence, a leucine-rich repeat (LRR) domain responsible for protein-protein interactions, and a C-terminal cell wall anchor motif, typically of the LPXTG type, which covalently attaches the protein to the bacterial peptidoglycan[3]. Some **internalin**-like proteins may lack the canonical N-terminal **internalin** signal sequence but still possess the LRR domains[3].

Quantitative Data on Novel Internalin Function

The characterization of novel **internalins** often involves quantifying their contribution to bacterial adhesion, invasion, and virulence. Below are tables summarizing key quantitative findings from studies on recently discovered **internalins**.

Internalin	Cell Line	Assay Type	Quantitative Finding	Reference
InlP1	Caco-2	Invasion Assay	Deletion of inlP1 leads to a trend of decreased invasion, though not always statistically significant in all studies.	[4]
InlP3	Caco-2	Invasion Assay	Deletion of inlP3 shows a trend towards reduced invasion efficiency.	[4]
InlP4	Caco-2	Invasion Assay	Deletion of inlP4 results in a trend of decreased invasion.	[4]
InlG	Caco-2	Adhesion & Invasion	Deletion of inlG leads to enhanced adhesion and invasion of Caco-2 cells.	[5]

InlJ	JEG-3, HT29	Adhesion Assay	Expression of inlJ in non- invasive L. innocua stimulates a 16- fold increase in adherence to JEG-3 cells and a 3-fold increase to HT29 cells.
------	-------------	----------------	---

Internalin	Animal Model	Outcome Measured	Quantitative Finding	Reference
InlP1	Mouse	Bacterial Load (Liver & Spleen)	Deletion of inlP1 results in a slight but significant reduction in bacterial burden in the liver and spleen 72 hours post-infection.	[3]
InlP4	Mouse	Bacterial Load (Liver & Spleen)	Deletion of inlP4 leads to a slight but significant reduction in bacterial colonization of the liver and spleen 72 hours post-infection.	[3]
InlG	Mouse	Virulence (LD50)	Deletion of inlG decreases the virulence of <i>L. monocytogenes</i> .	[5]
InlJ	Mouse	Bacterial Load (Liver & Spleen)	Deletion of inlJ results in a 1-log ₁₀ decrease in bacterial counts in the liver and spleen at 72 hours post-infection.	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of novel **internalin** proteins.

Recombinant Internalin Expression and Purification

This protocol is essential for obtaining pure **internalin** proteins for in vitro binding assays and structural studies.

a. Cloning and Expression:

- Amplify the coding sequence of the novel **internalin** gene from *L. monocytogenes* genomic DNA, excluding the signal peptide sequence.
- Clone the amplified fragment into an expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag, GST tag).
- Transform the expression construct into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

b. Purification:

- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the clarified lysate to an affinity chromatography column specific for the purification tag (e.g., Ni-NTA agarose for His-tagged proteins).

- Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
- Elute the recombinant **internalin** protein using an elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins).
- Assess the purity of the eluted protein by SDS-PAGE.
- If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure protein preparation.

Cell Adhesion and Invasion Assays

These assays are fundamental for determining the role of a novel **internalin** in mediating bacterial attachment to and entry into host cells. The Caco-2 human intestinal epithelial cell line is a commonly used model^[7].

a. Cell Culture:

- Culture Caco-2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO₂ atmosphere.
- Seed the cells into 24-well tissue culture plates and grow until they form a confluent monolayer.

b. Adhesion Assay:

- Grow *L. monocytogenes* strains (wild-type and **internalin** deletion mutant) to the mid-logarithmic phase.
- Wash the bacterial cells and resuspend them in the cell culture medium.
- Infect the confluent Caco-2 cell monolayers with the bacterial suspension at a specific multiplicity of infection (MOI).
- Incubate for a short period (e.g., 30 minutes) to allow for bacterial adhesion.
- Wash the monolayers extensively with PBS to remove non-adherent bacteria.

- Lyse the host cells with a detergent-based lysis buffer (e.g., Triton X-100).
- Plate serial dilutions of the cell lysate on a suitable agar medium (e.g., BHI agar) to enumerate the number of adherent bacteria (CFU).

c. Invasion Assay (Gentamicin Protection Assay):

- Follow steps 1-3 of the adhesion assay.
- Incubate for a longer period (e.g., 1-2 hours) to allow for bacterial invasion.
- Wash the monolayers with PBS.
- Add fresh cell culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
- Incubate for an additional period (e.g., 1 hour).
- Wash the monolayers again with PBS.
- Lyse the host cells and enumerate the intracellular bacteria as described in the adhesion assay.

Protein-Protein Interaction Assays

Identifying the host cell receptor for a novel **internalin** is a critical step in its characterization.

a. Co-Immunoprecipitation (Co-IP):

- Lyse host cells expressing the putative receptor in a mild lysis buffer to preserve protein-protein interactions.
- Incubate the cell lysate with an antibody specific for the receptor, which has been pre-coupled to protein A/G beads.
- Add the purified recombinant novel **internalin** to the lysate and incubate to allow for binding to the receptor.
- Wash the beads several times to remove non-specifically bound proteins.

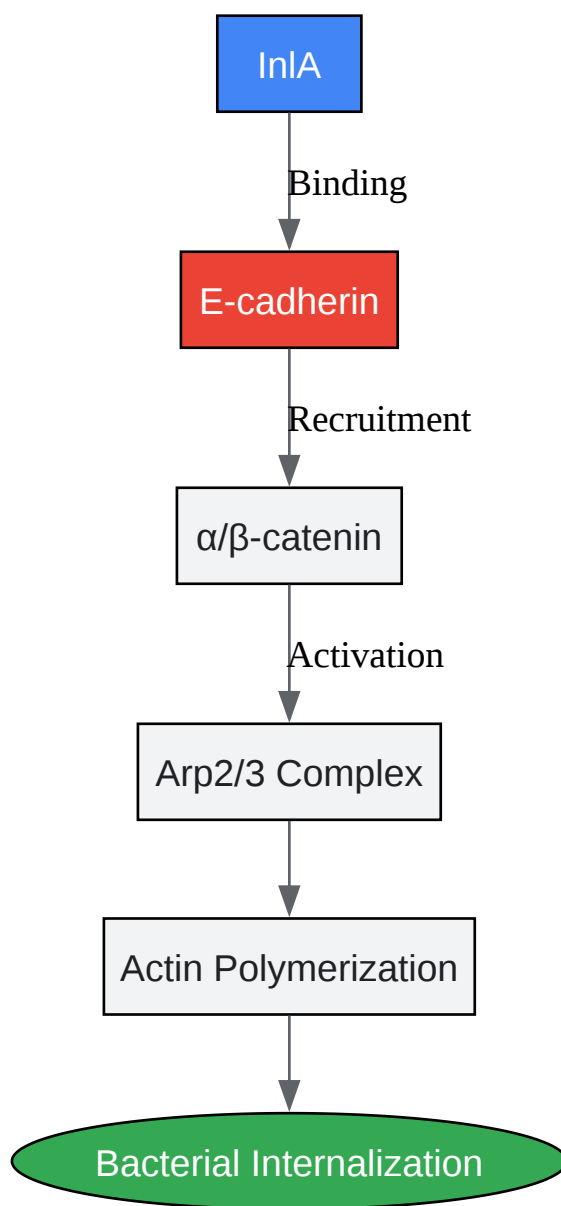
- Elute the protein complexes from the beads.
- Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the **internalin** protein to confirm the interaction.

b. Surface Plasmon Resonance (SPR):

- Immobilize the purified recombinant novel **internalin** onto a sensor chip.
- Flow a solution containing the purified putative receptor protein over the sensor chip surface.
- Monitor the binding and dissociation events in real-time by detecting changes in the refractive index at the sensor surface.
- Analyze the resulting sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which provides a quantitative measure of the binding affinity.

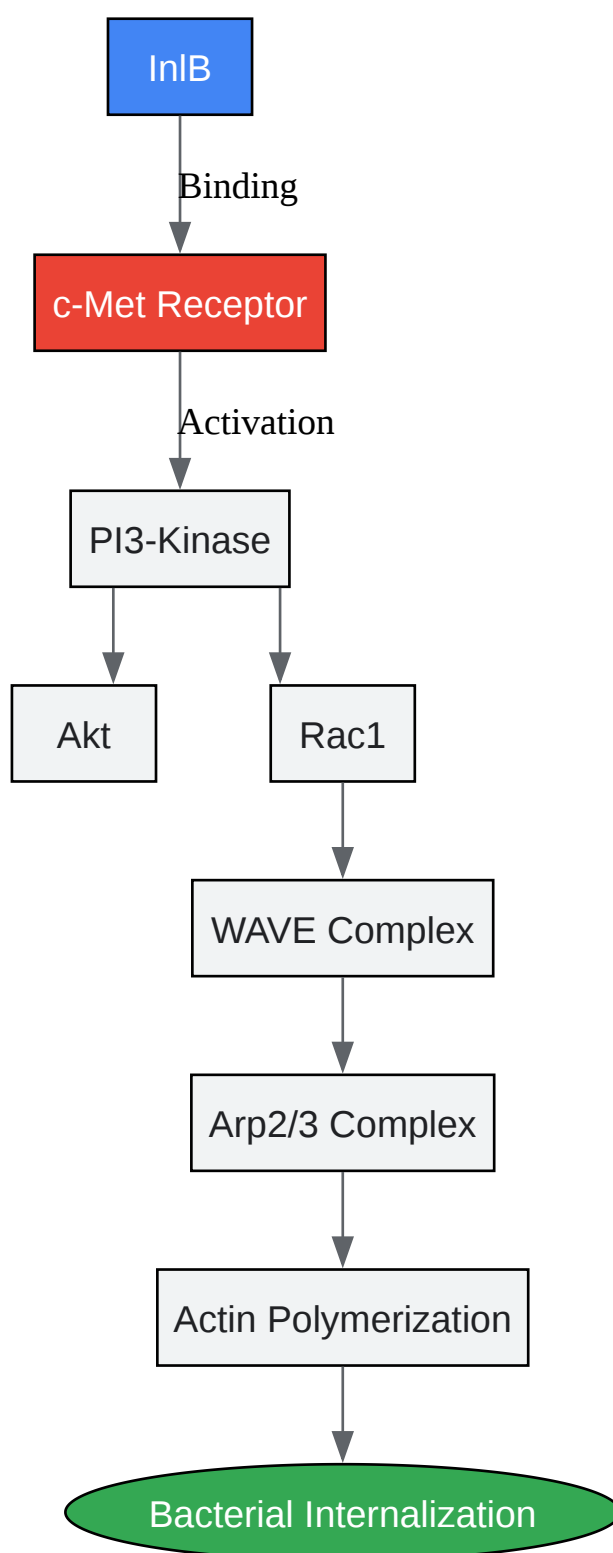
Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of **internalin** proteins.



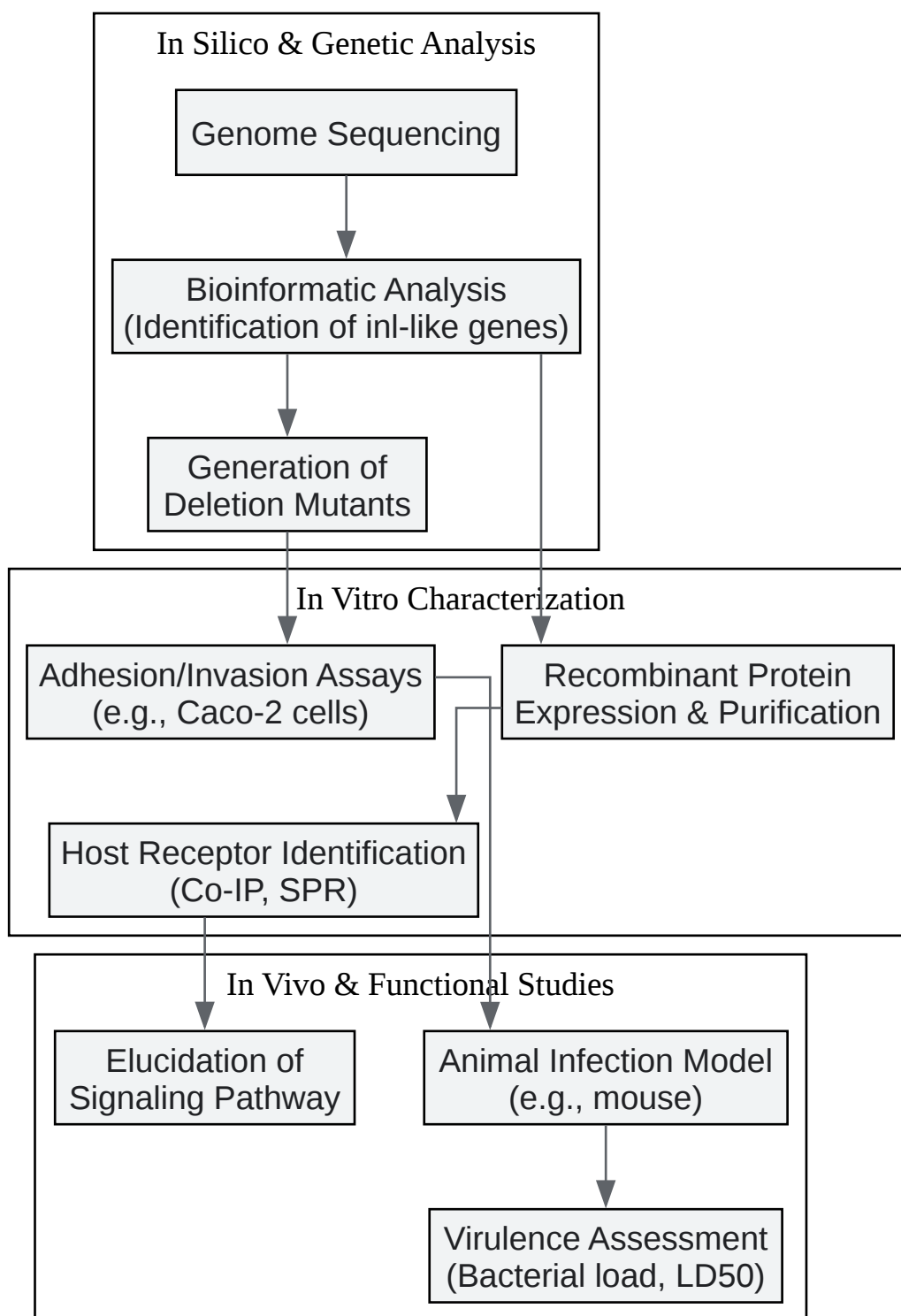
[Click to download full resolution via product page](#)

Caption: InlA-mediated signaling pathway for Listeria invasion.



[Click to download full resolution via product page](#)

Caption: InlB-mediated signaling pathway for Listeria invasion.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for novel **internalin** characterization.

Signaling Pathways of Novel Internalins

While the signaling cascades initiated by InIA binding to E-cadherin and InIB binding to the c-Met receptor are well-characterized, the pathways for most novel **internalins** are still under active investigation.

- InIP: This **internalin** has been shown to interact with the host cell scaffolding protein afadin, which is involved in cell-cell junctions[8][9]. The precise downstream signaling events following this interaction are an area of ongoing research.
- InIJ: InIJ has been demonstrated to act as an adhesin, and it contains mucin-binding protein (MucBP) domains, suggesting a potential interaction with mucins in the gastrointestinal tract[6]. The specific receptor and subsequent signaling cascade remain to be fully elucidated.
- Other Novel **Internalins** (InIC2, InID, InIE, InIF, InIG, InIH, InIK, InIPq): The host cell receptors and downstream signaling pathways for these **internalins** are largely unknown and represent a significant area for future research in the field of *Listeria* pathogenesis.

Conclusion and Future Directions

The discovery of novel **internalin** proteins continues to expand our understanding of the intricate mechanisms employed by *Listeria monocytogenes* to infect its host. The characterization of these virulence factors, through a combination of genetic, biochemical, and cell-based assays, is crucial for a comprehensive picture of listerial pathogenesis. While significant progress has been made in identifying new members of the **internalin** family and their general roles in virulence, a major challenge for the future lies in the detailed elucidation of their specific host cell receptors and the downstream signaling pathways they manipulate. This knowledge will be invaluable for the development of novel therapeutic strategies to combat listeriosis, potentially by targeting these key protein-protein interactions at the host-pathogen interface. The methodologies and data presented in this guide provide a framework for researchers to contribute to this exciting and important area of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Role of internalin proteins in the pathogenesis of *Listeria monocytogenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Novel Internalins InlP1 and InlP4 and the Internalin-Like Protein InlP3 Enhance the Pathogenicity of *Listeria monocytogenes* [frontiersin.org]
- 4. The Novel Internalins InlP1 and InlP4 and the Internalin-Like Protein InlP3 Enhance the Pathogenicity of *Listeria monocytogenes* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Characteristics and Function of Internalin G in *Listeria Monocytogenes* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPXTG Protein InlJ, a Newly Identified Internalin Involved in *Listeria monocytogenes* Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for *Listeria monocytogenes* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel internalin P homologs in *Listeria* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel internalin P homologs in *Listeria* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and Characterization of Novel Internalin Proteins: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178846#discovery-and-characterization-of-novel-internalin-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com